[(2,5-Dimethoxyphenyl)methyl](propyl)amine
Description
(2,5-Dimethoxyphenyl)methylamine is a secondary amine featuring a 2,5-dimethoxyphenyl group attached to a methylene bridge, with a propylamine substituent.
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-4-7-13-9-10-8-11(14-2)5-6-12(10)15-3/h5-6,8,13H,4,7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEALHPTUWORBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2,5-Dimethoxyphenyl)methylamine typically involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2,5-dimethoxyphenethylamine. The final step involves the alkylation of 2,5-dimethoxyphenethylamine with propyl bromide to produce (2,5-Dimethoxyphenyl)methylamine .
Chemical Reactions Analysis
(2,5-Dimethoxyphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of methoxy groups on the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of other phenethylamine derivatives.
Biology: It has been studied for its effects on the central nervous system and its potential use as a research tool in neuropharmacology.
Medicine: Research has explored its potential therapeutic applications, although its use is limited due to its psychoactive properties.
Industry: It is used in the production of certain dyes and pigments.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(3,5-Dimethoxyphenyl)methylamine
- Structural Difference : The methoxy groups are positioned at the 3,5-positions of the phenyl ring instead of 2,4.
- This compound is listed with suppliers but lacks detailed experimental data .
(2,5-Dimethylphenyl)methylamine
- Structural Difference : Methoxy groups are replaced with methyl groups.
- Implications : Methyl substituents are less polar than methoxy groups, reducing hydrogen-bonding capacity and increasing hydrophobicity. The molecular weight (177.29 g/mol) is lower than the dimethoxy analogue, which may influence bioavailability .
(2,5-Difluorophenyl)methylamine
- Structural Difference : Methoxy groups are substituted with fluorine atoms.
- This compound is noted in but lacks comparative data .
Butyl[(3,4-dimethoxyphenyl)methyl]amine
- Structural Difference : The alkyl chain is extended to a butyl group, and methoxy substituents are at 3,4-positions.
- Implications : Longer alkyl chains may enhance lipophilicity, while 3,4-dimethoxy substitution could improve interactions with serotoninergic receptors, as seen in related psychoactive compounds .
[1-(2,5-Dimethoxyphenyl)ethyl][3-(1H-imidazol-1-yl)propyl]amine
- Structural Difference : Incorporates an imidazole ring and an ethyl linker between the phenyl group and amine.
- Molecular weight increases to 289.37 g/mol, suggesting distinct pharmacokinetics .
Research Findings and Gaps
- Pharmacological Data: No evidence directly links (2,5-Dimethoxyphenyl)methylamine to biological activity. However, analogues like methoxamine hydrochloride () with similar dimethoxyphenyl groups are vasoconstrictors, hinting at possible cardiovascular effects.
- Safety Profiles : Methyl(2-methylpropyl)amine () highlights standard safety protocols for amines (e.g., skin/eye irritation), which may apply to the target compound.
Biological Activity
(2,5-Dimethoxyphenyl)methylamine is a compound of interest in the fields of medicinal chemistry and neuropharmacology. Its structural similarity to other psychoactive substances suggests potential interactions with neurotransmitter systems, particularly serotonin receptors. This article explores its biological activity, focusing on receptor interactions, potential therapeutic applications, and relevant case studies.
Structural Overview
The compound's structure can be represented as follows:
- Molecular Formula : C₁₂H₁₉NO₂
- CAS Number : 432492-76-7
This compound features two methoxy groups on a phenyl ring and a propyl amine structure, which is significant for its biological activity.
Interaction with Serotonin Receptors
Research indicates that (2,5-Dimethoxyphenyl)methylamine exhibits agonistic activity at the 5-HT2A serotonin receptor subtype. This receptor is implicated in various neuropsychological conditions, including mood disorders and anxiety. Similar compounds have shown the following characteristics:
- Agonist Activity : Activation of the 5-HT2A receptor can lead to enhanced mood and altered perception, which is relevant for therapeutic applications in treating depression and anxiety disorders.
- Selectivity : The compound displays selectivity towards the 5-HT2A receptor over other serotonin receptors, which may reduce side effects associated with broader receptor activation .
Case Studies
-
Clinical Case Report :
A clinical case involving a patient exposed to a related compound, 25I-NBOMe (a potent analog), highlighted significant psychoactive effects including agitation and confusion. The patient improved after treatment with benzodiazepines . Although not directly involving (2,5-Dimethoxyphenyl)methylamine, this case underscores the importance of studying similar compounds due to their potential for similar effects. -
Structure-Activity Relationship Studies :
Investigations into related compounds have revealed that modifications in the structure significantly alter biological activity. For instance, changing substituents on the phenyl ring can enhance or diminish agonistic potency at serotonin receptors . This information is crucial for guiding future synthetic modifications of (2,5-Dimethoxyphenyl)methylamine to optimize its pharmacological profile.
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2,5-Dimethoxyamphetamine | Two methoxy groups on a phenyl ring | Schedule I controlled substance; no accepted medical use |
| 25I-NBOMe | Iodine substitution on the phenyl ring | Highly potent; associated with severe toxicity |
| (2,5-Dimethoxyphenyl)methylamine | Methyl instead of propyl group | Potential therapeutic applications in mood disorders |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
